Cas no 877-44-1 (1,2,4-Triethylbenzene)

1,2,4-Triethylbenzene structure
1,2,4-Triethylbenzene structure
Product Name:1,2,4-Triethylbenzene
CAS No:877-44-1
MF:C12H18
MW:162.271323680878
CID:727362
PubChem ID:13415
Update Time:2024-10-26

1,2,4-Triethylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,4-triethyl-
    • 1,2,4-Triethylbenzene
    • 1,2,4-Triethylbenzen
    • 1,2,4-Triaethyl-benzol
    • 1,2,4-triethyl-benzene
    • 1,2,4-Triethylbenzol
    • Benzene,1,2,4-triethyl
    • EINECS 212-892-0
    • triethylbenzene
    • 1,2,4-Triethylbenzene (ACI)
    • 877-44-1
    • Benzene, 1,2,4-triethyl-; 1,2,4-Triethylbenzene
    • DTXCID1048594
    • UNII-V9XQ8U6QVK
    • DTXSID9075034
    • starbld0018440
    • 1,2,4-TEB
    • NS00039218
    • Benzene, 1,2,4-triethyl-
    • 1,2,4-Triethylbenzene, 97%
    • AKOS015902458
    • MFCD00042889
    • V9XQ8U6QVK
    • Inchi: 1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3
    • InChI Key: WNLWIOJSURYFIB-UHFFFAOYSA-N
    • SMILES: C1C(CC)=CC(CC)=C(CC)C=1

Computed Properties

  • Exact Mass: 162.14100
  • Monoisotopic Mass: 162.140851
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.872 g/mL at 25 °C(lit.)
  • Melting Point: −78 °C(lit.)
  • Boiling Point: 220-222 °C(lit.)
  • Flash Point: 177 °F
  • Refractive Index: n20/D 1.501(lit.)
  • PSA: 0.00000
  • LogP: 3.37380
  • Solubility: Not determined

1,2,4-Triethylbenzene Security Information

  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:3
  • Safety Instruction: S23-S24/25
  • Packing Group:III
  • HazardClass:9
  • PackingGroup:III

1,2,4-Triethylbenzene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,2,4-Triethylbenzene Pricemore >>

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1,2,4-Triethylbenzene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Rhodium, dicarbonyldichlorobis[μ-[1,1′-[methylenebis(thio)]bis[ethane]-S:S′]]di-… Solvents: Acetonitrile-d3
Reference
Cotrimerizations of acetylenic compounds
Agenet, Nicolas; et al, Organic Reactions (Hoboken, 2007, 68, 1-302

Production Method 2

Reaction Conditions
1.1 4 h, 400 °C
2.1 4 h, 350 °C
Reference
Shape-selective reactions with AEL and AFI type molecular sieves alkylation of benzene, toluene and ethylbenzene with ethanol, 2-propanol, methanol and t-butanol
Raj, K. Joseph Antony; et al, Journal of Molecular Catalysis A: Chemical, 2006, 243(1), 99-105

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Production Method 4

Reaction Conditions
1.1 Catalysts: Alumina ,  Potassium
Reference
Potassium on alumina
Fuerstner, Alois, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 5

Reaction Conditions
Reference
Cotrimerizations of acetylenic compounds
Agenet, Nicolas; et al, Organic Reactions (Hoboken, 2007, 68, 1-302

Production Method 6

Reaction Conditions
1.1 Catalysts: (η5-2,4-Cyclopentadien-1-yl)bis(η2-ethene)rhodium
Reference
Rhodium catalyzed synthesis of pyridines from alkynes and nitriles
Cioni, Paolo; et al, Journal of Molecular Catalysis, 1987, 40(3), 337-57

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium ;  1.3 h, 150 °C
Reference
Opportunities for selective catalysis within discrete portions of zeolites: The case for SSZ-57LP
Zones, S. I.; et al, Journal of Catalysis, 2013, 308, 213-225

Production Method 8

Reaction Conditions
1.1 4 h, 350 °C
Reference
Shape-selective reactions with AEL and AFI type molecular sieves alkylation of benzene, toluene and ethylbenzene with ethanol, 2-propanol, methanol and t-butanol
Raj, K. Joseph Antony; et al, Journal of Molecular Catalysis A: Chemical, 2006, 243(1), 99-105

Production Method 9

Reaction Conditions
1.1 4 h, 400 °C
Reference
Shape-selective reactions with AEL and AFI type molecular sieves alkylation of benzene, toluene and ethylbenzene with ethanol, 2-propanol, methanol and t-butanol
Raj, K. Joseph Antony; et al, Journal of Molecular Catalysis A: Chemical, 2006, 243(1), 99-105

Production Method 10

Reaction Conditions
1.1 250 - 400 °C
Reference
Ethylation of benzene with ethanol over substituted large pore aluminophosphate-based molecular sieves
Vijayaraghavan, V. R.; et al, Journal of Molecular Catalysis A: Chemical, 2004, 207(1), 41-50

Production Method 11

Reaction Conditions
Reference
Composition of products of alkylation of benzene with ethylene in the presence of zeolite-containing catalysts
Vlasov, V. G.; et al, Neftekhimiya, 1989, 29(4), 492-6

Production Method 12

Reaction Conditions
1.1 Catalysts: Aluminum ;  6 h, 3 MPa, 200 °C
Reference
Adjustment of the Al siting in MCM-22 zeolite and its effect on alkylation performance of ethylene with benzene
Wang, Yanan; et al, Catalysis Today, 2018, 316, 71-77

Production Method 13

Reaction Conditions
1.1 3 - 15 s, 350 - 500 °C
Reference
1,3,5-Triethylbenzene Transformation Reactions Compared to Its Transalkylation Reaction with Ethylbenzene
Akhtar, M. Naseem; et al, Energy & Fuels, 2009, 23(8), 3866-3874

Production Method 14

Reaction Conditions
1.1 Catalysts: 1,1′-(1,5-Pentanediyl)bis[1-methylpyrrolidinium] ;  7 h, 10 bar, 350 °C
Reference
Alkylation of ethylbenzene by using IM-5 catalyst
Pathak, Kanchan; et al, International Journal of Research in Pharmacy and Chemistry, 2013, 3(2), 411-425

1,2,4-Triethylbenzene Raw materials

1,2,4-Triethylbenzene Preparation Products

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